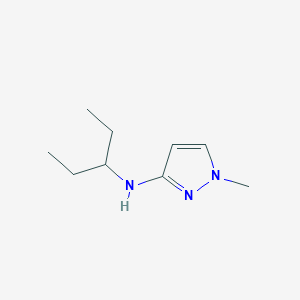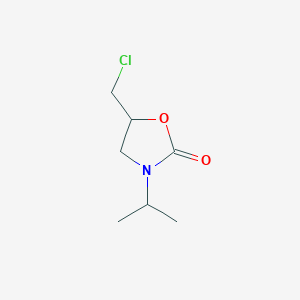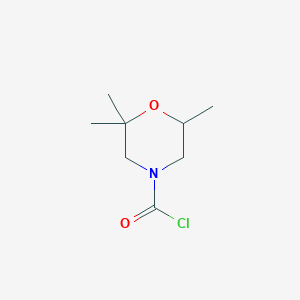
2,2,6-Trimethylmorpholine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carbonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylmorpholine-4-carbonyl chloride typically involves the reaction of 2,2,6-trimethylmorpholine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{2,2,6-Trimethylmorpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems and closed reactors helps in minimizing exposure to hazardous chemicals and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,6-trimethylmorpholine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine are used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Ureas and Carbamates: Formed by condensation reactions with amines and alcohols, respectively.
Scientific Research Applications
2,2,6-Trimethylmorpholine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylmorpholine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the morpholine moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethylmorpholine: The parent compound without the carbonyl chloride group.
Morpholine-4-carbonyl chloride: A similar compound with a different substitution pattern on the morpholine ring.
2,2,6-Trimethylmorpholine-4-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
2,2,6-Trimethylmorpholine-4-carbonyl chloride is unique due to the presence of both the morpholine ring and the carbonyl chloride functional group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2,2,6-trimethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(7(9)11)5-8(2,3)12-6/h6H,4-5H2,1-3H3 |
InChI Key |
BFXOQADBCJWKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


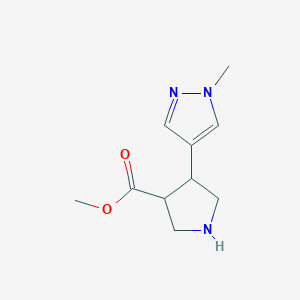
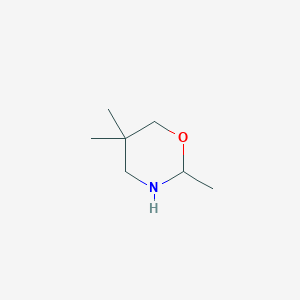
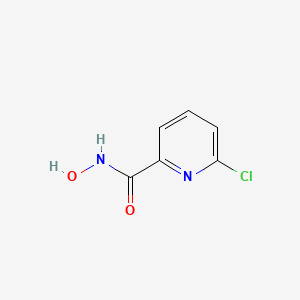
amine](/img/structure/B13315993.png)
![N-[4-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13315995.png)
![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
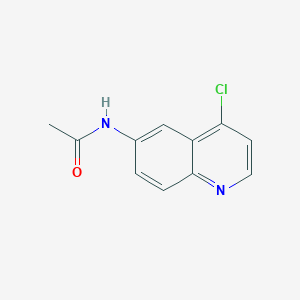
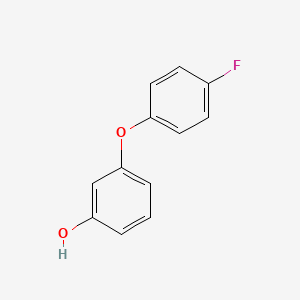
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
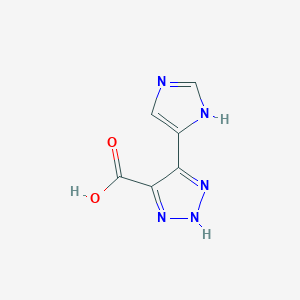
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)
